1,4-Butane-1,1,4,4-D4-diol

Description

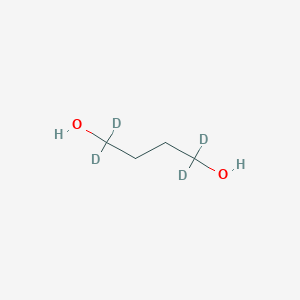

1,4-Butane-1,1,4,4-D4-diol is a deuterium-labeled derivative of 1,4-butanediol (BDO), where four hydrogen atoms—specifically the two hydroxyl protons at positions 1 and 4 and two adjacent methylene protons—are replaced with deuterium (D). Its molecular formula is C₄D₄H₆O₂, with a molecular weight of 94.1457 g/mol and a CAS number of 36684-44-3 . This compound is synthesized as a stable isotope-labeled standard, with a minimum purity of 98 atom % D, and is primarily used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for analytical precision in chemical and pharmaceutical research . Its unlabelled counterpart, 1,4-butanediol (CAS: 110-63-4), has a molecular weight of 90.12 g/mol and serves as a critical industrial precursor for polyesters, polyurethanes, and pharmaceuticals .

Properties

Molecular Formula |

C4H10O2 |

|---|---|

Molecular Weight |

94.15 g/mol |

IUPAC Name |

1,1,4,4-tetradeuteriobutane-1,4-diol |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i3D2,4D2 |

InChI Key |

WERYXYBDKMZEQL-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(CCC([2H])([2H])O)O |

Canonical SMILES |

C(CCO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butane-1,1,4,4-D4-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2-butyne-1,4-diol using a deuterium source. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under deuterium gas at elevated pressures and temperatures .

Industrial Production Methods

On an industrial scale, the production of 1,1,4,4-tetradeuteriobutane-1,4-diol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or crystallization to obtain the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Butane-1,1,4,4-D4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced further to form deuterated alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using deuterium gas and a catalyst like Pd/C.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace hydroxyl groups with chlorine atoms.

Major Products

Oxidation: Deuterated aldehydes or ketones.

Reduction: Deuterated alcohols.

Substitution: Deuterated chlorides or other substituted derivatives.

Scientific Research Applications

1,4-Butane-1,1,4,4-D4-diol has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties.

Industry: Applied in the synthesis of deuterated polymers and materials with unique physical properties.

Mechanism of Action

The mechanism by which 1,1,4,4-tetradeuteriobutane-1,4-diol exerts its effects is primarily through the incorporation of deuterium atoms, which can alter the reaction kinetics and stability of the compound. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to changes in reaction rates and pathways. This property is exploited in studies to gain insights into reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

1,4-Butanediol-d10

- Molecular Formula : C₄D₁₀O₂

- Molecular Weight : 100.183 g/mol

- Deuterium Substitution : Full deuteration at all eight carbon-bound hydrogens and both hydroxyl groups.

- Applications : Highly deuterated derivatives like this are employed in kinetic isotope effect studies and as internal standards in MS due to their minimal background interference .

1,4-Butane-2,2,3,3-d4-diol

- CAS Number : 38274-25-8

- Molecular Formula : C₄D₄H₆O₂

- Deuterium Substitution : Deuteration at the central methylene groups (positions 2 and 3).

- Key Differences : Unlike 1,1,4,4-D4-diol, this compound’s deuteration pattern affects symmetry and vibrational modes, making it useful for studying steric effects in organic reactions .

2-Butyne-1,4-diol-(1,1,4,4)-D4, Diacetate

- Molecular Formula : C₈D₄H₈O₄

- Molecular Weight : 174.083 g/mol

- Structure : Acetylated derivative of deuterated 2-butyne-1,4-diol.

- Applications : Acts as a deuterated intermediate in synthesizing labeled polymers or pharmaceuticals, leveraging its acetyl groups for enhanced stability .

Structural and Functional Analogues

1,4-Butanediol (Unlabelled)

Butane-1,4-dithiol

- CAS Number : 214-728-3

- Molecular Formula : C₄H₁₀S₂

- Key Differences : Replaces hydroxyl groups with thiols (-SH), imparting distinct reactivity (e.g., metal coordination) and applications in vulcanization and polymer crosslinking .

Physicochemical and Functional Contrasts

Table 1: Comparative Properties of Butanediol Derivatives

Key Observations:

Isotopic Effects : Deuterated compounds exhibit reduced reactivity in C-D bonds compared to C-H, enabling precise tracking in reaction mechanisms .

Analytical Utility : Deuterated standards like 1,1,4,4-D4-diol minimize spectral overlap in NMR and enhance MS accuracy .

Structural Impact : Deuteration at terminal positions (1,1,4,4) preserves the parent compound’s symmetry, unlike central deuteration (2,2,3,3), which alters molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.